molecular formula C14H11BrN2O B13100750 2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine

2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine

Cat. No.: B13100750
M. Wt: 303.15 g/mol
InChI Key: ZEZYJARKXHWNED-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by coupling reactions. The use of environmentally benign solvents and operational simplicity are key considerations in these methods .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may result in the formation of various substituted imidazo[1,2-A]pyridine derivatives .

Scientific Research Applications

2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

2-(3-bromophenyl)-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-12-5-6-14-16-13(9-17(14)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3

InChI Key

ZEZYJARKXHWNED-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Br

Origin of Product

United States

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